molecular formula C15H19NO3 B13903744 Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B13903744
M. Wt: 261.32 g/mol
InChI Key: OQWGZBJXUTYQAE-OAHLLOKOSA-N
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Description

Benzyl (4R)-1-oxa-8-azaspiro[35]nonane-8-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may include cyclization reactions, esterification, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (4R,8R)-1,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylate
  • Benzyl (4R,8S)-1,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylate

Uniqueness

Benzyl (4R)-1-oxa-8-azaspiro[35]nonane-8-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C15H19NO3/c17-14(18-11-13-5-2-1-3-6-13)16-9-4-7-15(12-16)8-10-19-15/h1-3,5-6H,4,7-12H2/t15-/m1/s1

InChI Key

OQWGZBJXUTYQAE-OAHLLOKOSA-N

Isomeric SMILES

C1C[C@@]2(CCO2)CN(C1)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC2(CCO2)CN(C1)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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